

Introduction: The Significance of Structural Verification

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Compound of Interest

Compound Name: *2-Bromo-3-fluorobenzotrifluoride*

Cat. No.: *B012569*

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2-Bromo-3-fluorobenzotrifluoride (CAS No. 104540-42-3) is a substituted aromatic compound whose utility is defined by the specific arrangement of its functional groups.^[3] The bromine atom serves as a versatile handle for cross-coupling reactions, while the trifluoromethyl and fluorine substituents modulate the electronic properties, lipophilicity, and metabolic stability of target molecules.^{[4][5]} An incorrect isomeric starting material can lead to the synthesis of the wrong final compound, wasting significant resources and potentially creating inactive or toxic molecules. Therefore, rigorous, unambiguous structural verification is the foundational first step in its application.

This guide details the logical workflow for this verification, moving from basic physical properties to complex spectroscopic and computational analyses.

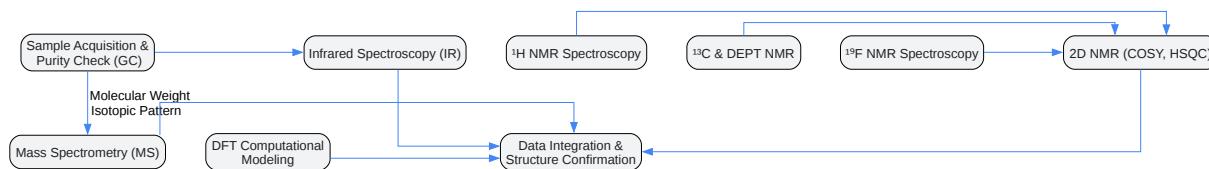
Physicochemical Properties Summary

A foundational step in any analysis is the confirmation of basic physical properties against known literature values. These properties provide the first-pass check of sample identity and purity.

Property	Value	Source
CAS Number	104540-42-3	[6]
Molecular Formula	C ₇ H ₃ BrF ₄	[6]
Molecular Weight	243.00 g/mol	[6]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	167-168 °C (lit.)	[3]
Density	1.741 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.47 (lit.)	[7]
IUPAC Name	2-bromo-1-fluoro-3-(trifluoromethyl)benzene	[6]

The Analytical Workflow: An Integrated Approach

Structural elucidation is most robust when treated as a puzzle where different analytical techniques provide complementary pieces of information. Our workflow is designed to ensure each piece validates the others, leading to a single, undeniable conclusion.



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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Mass and Halogen Presence

Expertise & Causality: Mass spectrometry (MS) is the first spectroscopic technique employed because it provides two fundamental and non-negotiable data points: the molecular weight and the elemental composition, specifically confirming the presence of a single bromine atom. The choice of Electron Ionization (EI) is standard for small, relatively stable organic molecules as it provides reproducible fragmentation patterns that can aid in structural confirmation.

The most critical diagnostic feature for a compound containing bromine is its isotopic signature. Bromine exists naturally as two isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.^{[8][9]} This results in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal abundance, separated by 2 m/z units.^{[8][9]} For $\text{C}_7\text{H}_3\text{BrF}_4$, we expect to see this pattern at m/z 242 and m/z 244 (for ^{79}Br and ^{81}Br isotopes, respectively). The absence of this pattern would immediately invalidate the sample's identity.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of **2-Bromo-3-fluorobenzotrifluoride** in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
- GC Method:
 - Injector: 250°C, Split mode (e.g., 50:1).
 - Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Method:
 - Ion Source: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.
- Source Temperature: 230°C.
- Data Analysis:
 - Verify the retention time of the main peak for purity assessment.
 - Analyze the mass spectrum of the main peak. Confirm the presence of molecular ion peaks at m/z ≈242 and ≈244 with a relative abundance of approximately 1:1.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it does not provide the detailed connectivity map of NMR, it serves as a crucial validation step. For this molecule, we are specifically looking for vibrations characteristic of the trifluoromethyl group, the carbon-fluorine bond, and the aromatic ring.

Based on extensive studies of trifluoromethyl benzene derivatives, the C-CF₃ stretching mode presents as a very strong and broad band in the region of 1300-1330 cm⁻¹.^[10] The C-F stretch of the fluorine atom directly on the aromatic ring will typically appear in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ range.

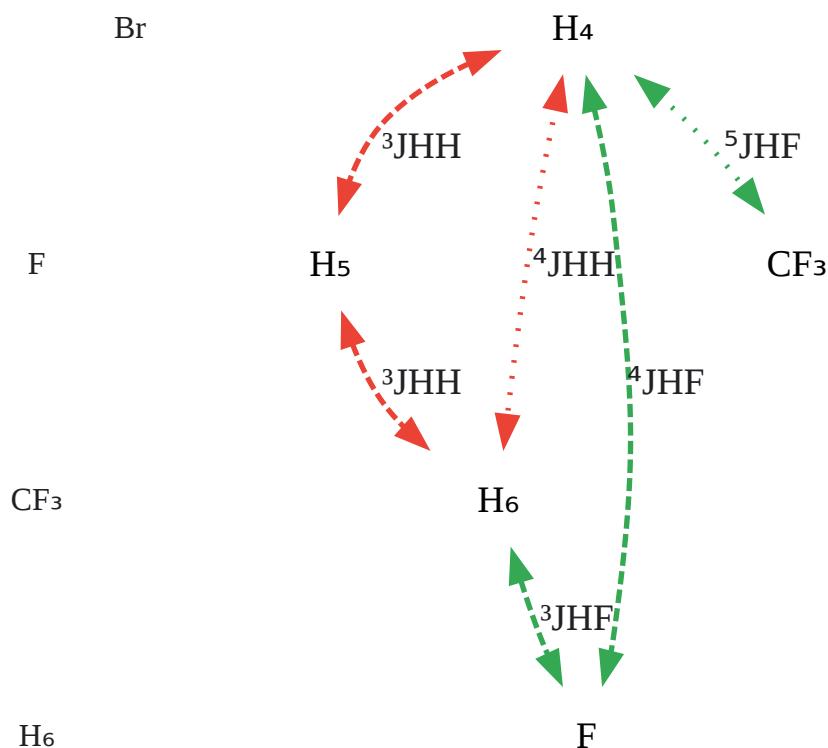
Experimental Protocol: ATR-IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.
- Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

- Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Process the spectrum (baseline correction, ATR correction if necessary) and identify the key vibrational bands, comparing them to expected frequencies for C-CF₃, aromatic C-F, and aromatic C=C bonds. The spectrum can be compared against reference spectra from databases like the NIST Chemistry WebBook or SpectraBase.[\[6\]](#)[\[11\]](#)[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For **2-Bromo-3-fluorobenzotrifluoride**, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The complex spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei provides a rich dataset that, when correctly interpreted, allows for the unambiguous assignment of the substitution pattern.



H5

H4

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Caption: Key NMR J-coupling relationships in the molecule.

^1H NMR Analysis

We expect three distinct signals in the aromatic region (typically 7.0-8.0 ppm) for the three aromatic protons. The signal for H6 will be the most downfield due to the deshielding effects of the adjacent bromine and fluorine atoms. The key to assignment is the coupling pattern:

- H6: Will be coupled to H5 (^3JHH , ortho, ~7-9 Hz) and the ring fluorine (^3JHF , ortho, ~8-10 Hz), appearing as a doublet of doublets.
- H5: Will be coupled to H6 (^3JHH) and H4 (^3JHH), appearing as a triplet or doublet of doublets.
- H4: Will be coupled to H5 (^3JHH) and potentially show smaller long-range couplings to the ring fluorine (^4JHF , meta, ~4-6 Hz) and the CF_3 group (^5JHF , para, ~1-2 Hz), likely appearing as a complex multiplet.

^{19}F NMR Analysis

Two signals are expected: one for the ring fluorine and one for the CF_3 group.

- CF_3 : Will appear as a singlet in a proton-decoupled spectrum. In a coupled spectrum, it may show a small long-range coupling to H4.
- Ring Fluorine (F): Will be coupled to H6 (^3JHF) and H4 (^4JHF), appearing as a doublet of doublets.

^{13}C NMR Analysis

Seven distinct signals are expected. The carbons directly bonded to fluorine (C2, C3, and the CF_3 carbon) will exhibit large one-bond C-F couplings (^1JCF), appearing as a doublet (for C-F) or a quartet (for C- F_3). The other aromatic carbons will show smaller multi-bond C-F couplings. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial to distinguish between quaternary carbons (C1, C2, C3) and protonated carbons (C4, C5, C6).

Experimental Protocol: Multinuclear NMR

- Sample Preparation: Dissolve ~20-30 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- Acquisition:

- ^1H NMR: Acquire a standard one-pulse proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate CH, CH₂, and CH₃ groups.
- ^{19}F NMR: Acquire a proton-decoupled ^{19}F spectrum.
- (Optional but Recommended) 2D NMR: Acquire a ^1H - ^1H COSY spectrum to confirm proton-proton correlations and a ^1H - ^{13}C HSQC spectrum to correlate each proton with its directly attached carbon.

- Data Analysis:
 - Reference the ^1H and ^{13}C spectra to TMS at 0 ppm.
 - Integrate the ^1H signals to confirm the 1:1:1 ratio of the three protons.
 - Measure the chemical shifts and coupling constants (in Hz) for all signals.
 - Use the coupling patterns and 2D correlation data to assemble the fragments and confirm the 1,2,3-substitution pattern.

Computational Chemistry: A Predictive Validation

Expertise & Causality: When experimental data is complex, or for ultimate confirmation, computational modeling provides a powerful predictive tool. Using Density Functional Theory (DFT), we can calculate the molecule's lowest energy geometry and predict its NMR and IR spectra.^[13] Comparing these ab initio predicted spectra to the experimental data serves as a high-level validation of the structural assignment. Discrepancies between the calculated and experimental data can highlight subtle structural features or suggest a misinterpretation of the experimental results.

Protocol: DFT Calculation

- Software: Use a standard computational chemistry package (e.g., Gaussian, ORCA).
- Method:

- Build the 3D structure of **2-Bromo-3-fluorobenzotrifluoride**.
- Perform a geometry optimization and frequency calculation using a suitable functional and basis set (e.g., B3LYP/6-311G++(d,p)).[\[13\]](#) This will yield the optimized structure and the predicted IR spectrum.
- Perform an NMR shielding calculation on the optimized geometry using the GIAO method with the same or a larger basis set.

- Analysis:
 - Compare the calculated vibrational frequencies (often scaled by a factor of ~0.96-0.98) with the experimental IR spectrum.
 - Compare the calculated ¹H and ¹³C chemical shifts (referenced against calculated TMS values) with the experimental NMR data.
 - The strong correlation between the predicted and experimental data provides the final, authoritative confirmation of the structure.

Conclusion

The structural analysis of **2-Bromo-3-fluorobenzotrifluoride** is a case study in modern analytical chemistry, requiring a synergistic application of multiple techniques. Mass spectrometry confirms the elemental formula, IR spectroscopy verifies the presence of key functional groups, and a suite of multinuclear NMR experiments provides the definitive connectivity map. This entire experimental dataset is then validated against first-principles computational models. This rigorous, self-validating workflow ensures the absolute structural integrity of this important chemical intermediate, providing the necessary confidence for its use in high-value applications such as drug discovery and materials science.

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